molecular formula C9H8Cl4N2O2 B12806510 N-(4-Chlorophenyl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea CAS No. 6333-12-6

N-(4-Chlorophenyl)-N'-(2,2,2-trichloro-1-hydroxyethyl)urea

Cat. No.: B12806510
CAS No.: 6333-12-6
M. Wt: 318.0 g/mol
InChI Key: VGJDCHRXONNPKT-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea is a synthetic organic compound characterized by the presence of a chlorinated phenyl group and a trichlorinated hydroxyethyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea typically involves the reaction of 4-chloroaniline with trichloroacetaldehyde in the presence of a base to form an intermediate, which is then reacted with urea under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Catalysts and advanced purification techniques may be employed to enhance efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.

    Substitution: The chlorinated groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and product distribution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects by inhibiting or activating specific pathways, leading to desired biological or chemical outcomes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)-N’-(2,2,2-trichloroethyl)urea: Lacks the hydroxy group, which may affect its reactivity and biological activity.

    N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)thiourea: Contains a sulfur atom instead of oxygen, potentially altering its chemical properties and applications.

Uniqueness

N-(4-Chlorophenyl)-N’-(2,2,2-trichloro-1-hydroxyethyl)urea is unique due to the presence of both chlorinated phenyl and trichlorinated hydroxyethyl groups, which confer specific chemical reactivity and potential biological activity. Its unique structure may offer advantages in certain applications, such as increased stability or selectivity.

Properties

CAS No.

6333-12-6

Molecular Formula

C9H8Cl4N2O2

Molecular Weight

318.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(2,2,2-trichloro-1-hydroxyethyl)urea

InChI

InChI=1S/C9H8Cl4N2O2/c10-5-1-3-6(4-2-5)14-8(17)15-7(16)9(11,12)13/h1-4,7,16H,(H2,14,15,17)

InChI Key

VGJDCHRXONNPKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC(C(Cl)(Cl)Cl)O)Cl

Origin of Product

United States

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